molecular formula C25H24N2 B14119867 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile

4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile

Cat. No.: B14119867
M. Wt: 352.5 g/mol
InChI Key: QJXFJKGQBRKTSZ-UHFFFAOYSA-N
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Description

4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is an organic compound with the molecular formula C25H24N2. It is a yellow to pale yellow solid with a melting point of 73 to 77 °C . This compound is known for its unique structure, which includes a benzonitrile group and a diphenylpentenylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile typically involves the reaction of benzyl-2,2-diphenyl-4-pentenylamine with appropriate reagents under controlled conditions. One common method involves the use of a catalytic mixture of [PtCl2(H2C=CH2)]2 and PPh3 in dioxane at 120 °C for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile involves its interaction with molecular targets through its benzonitrile and diphenylpentenylamine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, it can form complexes with transition metals, which can then participate in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is unique due to its combination of a benzonitrile group and a diphenylpentenylamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(2,2-diphenylpent-4-enylamino)methyl]benzonitrile

InChI

InChI=1S/C25H24N2/c1-2-17-25(23-9-5-3-6-10-23,24-11-7-4-8-12-24)20-27-19-22-15-13-21(18-26)14-16-22/h2-16,27H,1,17,19-20H2

InChI Key

QJXFJKGQBRKTSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC1=CC=C(C=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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